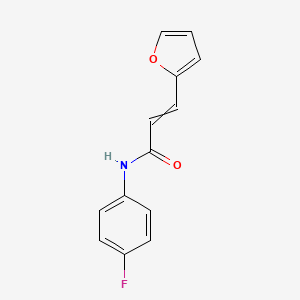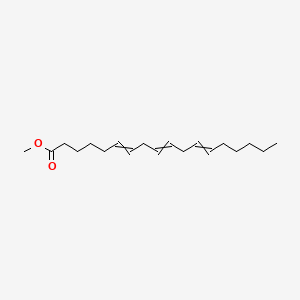![molecular formula C15H11BrClNO3 B12454676 5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a 4-chlorophenylacetylamino group at the 2nd position of the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid typically involves multiple steps. One common method includes the following steps:
Acetylation: The addition of a 4-chlorophenylacetyl group to the amino group at the 2nd position.
Amidation: The formation of the amide bond between the acetyl group and the amino group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include:
Nitration: Introduction of a nitro group followed by reduction to form the amino group.
Bromination: Selective bromination at the 5th position.
Acetylation: Reaction with 4-chlorophenylacetyl chloride to form the desired product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
5-Bromo-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid: Similar structure with different substituents.
5-Bromo-2-chlorobenzoic acid: Lacks the acetylamino group.
5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid: Contains a sulfonyl group instead of an acetyl group.
Uniqueness:
- The presence of both bromine and 4-chlorophenylacetylamino groups imparts unique chemical and biological properties to 5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H11BrClNO3 |
|---|---|
分子量 |
368.61 g/mol |
IUPAC名 |
5-bromo-2-[[2-(4-chlorophenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11BrClNO3/c16-10-3-6-13(12(8-10)15(20)21)18-14(19)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChIキー |
ZUYPQVDYUQPHPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)


![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)

![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)


![Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate](/img/structure/B12454663.png)
![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
